

Initial Reactivity Studies of Spiro[2.5]octane-5-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: Spiro[2.5]octane-5-carbonitrile

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Abstract

Spiro[2.5]octane-5-carbonitrile is a unique spirocyclic compound incorporating a chemically versatile nitrile functional group. This structure presents intriguing possibilities for its application as a building block in medicinal chemistry and materials science. While direct experimental studies on the reactivity of **Spiro[2.5]octane-5-carbonitrile** are not extensively documented in publicly available literature, its chemical behavior can be predicted based on the known reactivity of its constituent functional groups: the nitrile and the spiro[2.5]octane core. This technical guide provides a theoretical framework for the initial reactivity studies of this compound, including potential reaction pathways, detailed hypothetical experimental protocols, and expected outcomes. The information herein is intended to serve as a foundational resource for researchers initiating investigations into the chemistry of this novel molecule.

Physicochemical Properties

While experimental data for **Spiro[2.5]octane-5-carbonitrile** is scarce, the properties of the parent spiroalkane, Spiro[2.5]octane, and related nitrile-containing compounds can provide some insight.

Table 1: Predicted and Known Properties of Spiro[2.5]octane and Related Compounds

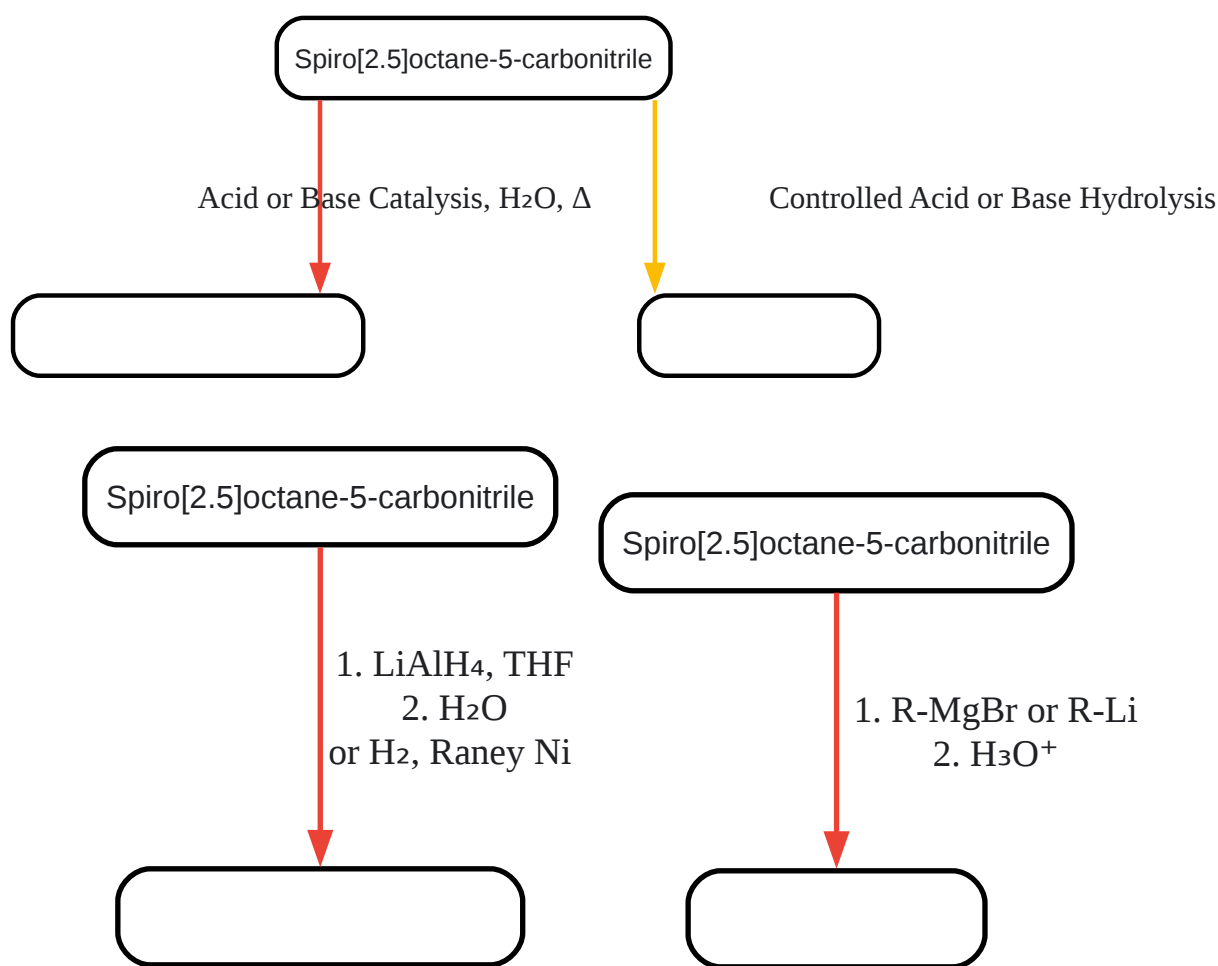
Property	Spiro[2.5]octane	Spiro[2.5]octane-1-carbonitrile (Isomer)	Notes
Molecular Formula	C8H14[1][2][3]	C9H13N[4]	
Molecular Weight	110.20 g/mol [1][5]	135.21 g/mol [4]	
Boiling Point	398.9 K[2]	Not available	The presence of the polar nitrile group is expected to significantly increase the boiling point compared to the parent hydrocarbon.
Melting Point	187.0 K[2]	Not available	Likely a low-melting solid or a liquid at room temperature.
XLogP3-AA	Not available	2.7[4]	Indicates moderate lipophilicity.

Potential Reaction Pathways

The reactivity of **Spiro[2.5]octane-5-carbonitrile** is expected to be dominated by the chemistry of the nitrile group. The spirocyclic core is largely unreactive under many conditions, providing a stable scaffold.

Hydrolysis of the Nitrile Group

One of the most fundamental reactions of nitriles is their hydrolysis to either a carboxylic acid or an amide. This transformation can be achieved under acidic or basic conditions.



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